N-methanesulfonylazetidine-3-carboxamide

Description

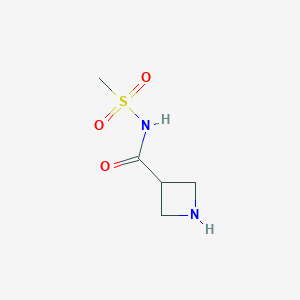

Structure

3D Structure

Properties

Molecular Formula |

C5H10N2O3S |

|---|---|

Molecular Weight |

178.21 g/mol |

IUPAC Name |

N-methylsulfonylazetidine-3-carboxamide |

InChI |

InChI=1S/C5H10N2O3S/c1-11(9,10)7-5(8)4-2-6-3-4/h4,6H,2-3H2,1H3,(H,7,8) |

InChI Key |

ULGXRUXMBSDNNS-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1CNC1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N Methanesulfonylazetidine 3 Carboxamide and Its Congeners

Direct Synthesis Approaches to N-Methanesulfonylazetidine-3-carboxamide

The most direct routes to this compound involve the formation of the sulfonamide bond or the carboxamide bond on a pre-existing azetidine (B1206935) scaffold.

Reaction of Azetidine Derivatives with Methanesulfonyl Chloride

A primary strategy for the synthesis of this compound involves the reaction of an azetidine-3-carboxamide (B1289449) derivative with methanesulfonyl chloride. This reaction is a standard method for the formation of sulfonamides. The readily available Azetidine-3-carboxamide hydrochloride can serve as a key starting material. sigmaaldrich.com

The general reaction proceeds by nucleophilic attack of the secondary amine of the azetidine ring on the electrophilic sulfur atom of methanesulfonyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme:

Commonly used bases for this transformation include tertiary amines such as triethylamine (B128534) or diisopropylethylamine (DIPEA), in an aprotic solvent like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). researchgate.net The reaction conditions are generally mild, often carried out at temperatures ranging from 0 °C to room temperature. researchgate.net

A similar approach has been documented for the synthesis of sulfonyl piperidine (B6355638) carboxamide derivatives, where a piperidine carboxamide was reacted with various substituted sulfonyl chlorides in the presence of DIPEA in DMF to afford the desired products in good yields. researchgate.net

Carboxamide Introduction Strategies on N-Methanesulfonylazetidine Core

An alternative approach involves the formation of the carboxamide group on a pre-formed N-methanesulfonylazetidine ring. This strategy starts with N-methanesulfonylazetidine-3-carboxylic acid, which can be synthesized and then coupled with an ammonia (B1221849) source to yield the target carboxamide.

The conversion of a carboxylic acid to a primary amide can be achieved through several methods. A common laboratory method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride or anhydride, followed by reaction with ammonia. fishersci.co.uk However, direct amidation methods are often preferred for their operational simplicity.

One such method utilizes coupling agents, like 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitates the direct conversion of carboxylic acids to primary amides using an ammonia source such as aqueous ammonia or ammonium (B1175870) chloride with a base. researchgate.net This reaction proceeds under mild conditions and is tolerant of various functional groups. researchgate.net

Another approach involves the use of urea (B33335) as a nitrogen source in the presence of a catalyst like magnesium nitrate (B79036) or imidazole (B134444) for the direct synthesis of primary amides from carboxylic acids. google.com

Table 1: Representative Conditions for Amide Formation from Carboxylic Acids

| Reagents and Conditions | Description | Reference |

|---|---|---|

| Acyl chloride/anhydride, then NH₃ | Classical two-step method involving activation of the carboxylic acid. | fishersci.co.uk |

| DMT-MM, NH₄Cl, Et₃N in alcohol | Direct amidation using a triazine-based coupling agent under mild conditions. | researchgate.net |

| Urea, Mg(NO₃)₂ or Imidazole | Direct synthesis using urea as a stable nitrogen source with a catalyst. | google.com |

Foundational Synthetic Routes for Azetidine Ring Systems

The synthesis of the azetidine ring itself is a critical aspect of obtaining the necessary precursors for this compound. Several foundational strategies are employed for this purpose.

Cyclization Strategies for Azetidine Formation

Intramolecular cyclization is a common and effective method for constructing the azetidine ring. This typically involves a nucleophilic substitution reaction where a nitrogen-containing group displaces a leaving group on a three-carbon chain.

A practical, large-scale synthesis of azetidine-3-carboxylic acid has been reported starting from diethyl bis(hydroxymethyl)malonate. nih.gov In this process, the diol is converted to a bistriflate, which then undergoes cyclization with benzylamine (B48309) to form the N-benzylazetidine diester. Subsequent carefully controlled decarboxylation and hydrogenation yield azetidine-3-carboxylic acid. nih.gov

Another approach involves the intramolecular regioselective aminolysis of cis-3,4-epoxy amines, catalyzed by lanthanide triflates such as La(OTf)₃. nih.govresearchgate.net This method allows for the formation of the azetidine ring with high regioselectivity. nih.govresearchgate.net

The synthesis of azetidin-3-ones, which can be further functionalized, has been achieved through a gold-catalyzed intermolecular oxidation of N-propargylsulfonamides followed by intramolecular N-H insertion. nih.gov

Table 2: Examples of Cyclization Strategies for Azetidine Synthesis

| Starting Material | Key Reaction | Product | Reference |

|---|---|---|---|

| Diethyl bis(hydroxymethyl)malonate | Cyclization of bistriflate with benzylamine | Azetidine-3-carboxylic acid | nih.gov |

| cis-3,4-Epoxy amine | La(OTf)₃-catalyzed intramolecular aminolysis | Substituted azetidine | nih.govresearchgate.net |

| N-Propargylsulfonamide | Gold-catalyzed oxidative cyclization | Azetidin-3-one | nih.gov |

Cycloaddition Reactions in Azetidine Synthesis

[2+2] Cycloaddition reactions provide a direct and atom-economical route to four-membered rings. The aza Paternò-Büchi reaction, a photocycloaddition between an imine and an alkene, is a key method for azetidine synthesis. nih.govrsc.orgresearchgate.net

Recent advancements have focused on visible-light-mediated aza Paternò-Büchi reactions, which offer milder reaction conditions. researchgate.netchemrxiv.orgnih.gov For instance, the use of an iridium photocatalyst can facilitate the [2+2] cycloaddition between oximes (as imine precursors) and alkenes to produce highly functionalized azetidines. researchgate.net These reactions often exhibit good functional group tolerance and operational simplicity. researchgate.net Both intermolecular and intramolecular versions of this reaction have been developed. nih.gov

Table 3: Photochemical [2+2] Cycloaddition for Azetidine Synthesis

| Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Imine and Alkene | Aza Paternò-Büchi Reaction | Direct formation of azetidine ring. | nih.govrsc.org |

| Oxime and Alkene | Visible-Light-Mediated Aza Paternò-Büchi | Mild conditions, use of photocatalyst. | researchgate.netchemrxiv.orgnih.gov |

Ring Expansion Methodologies from Aziridine (B145994) Precursors

Ring expansion of three-membered aziridines to four-membered azetidines offers another powerful synthetic strategy. These reactions are often driven by the release of ring strain from the highly strained aziridine ring.

One notable method involves the rhodium-catalyzed one-carbon ring expansion of aziridines. For example, the reaction of aziridines with vinyl-N-triftosylhydrazones in the presence of a rhodium catalyst can yield 2-vinyl azetidines. researchgate.net This transformation proceeds through the in-situ formation of an alkenyl aziridinium (B1262131) ylide intermediate. researchgate.net

Biocatalytic approaches have also emerged, utilizing engineered enzymes to perform enantioselective one-carbon ring expansions of aziridines to azetidines. nih.gov These enzymatic reactions can exhibit high stereocontrol. nih.gov Furthermore, the thermal isomerization of certain aziridine-2-carboxylates can lead to the formation of the more thermodynamically stable azetidine-3-carboxylic acid derivatives. nih.gov

Table 4: Ring Expansion Strategies from Aziridines

| Aziridine Precursor | Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| N-Protected Aziridine | Vinyl-N-triftosylhydrazone, Rhodium catalyst | 2-Vinyl Azetidine | researchgate.net |

| Aziridine | Engineered Carbene Transferase Enzyme | Chiral Azetidine | nih.gov |

| Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Thermal Isomerization | Alkyl 3-bromoazetidine-3-carboxylate | nih.gov |

Thermal Isomerization of Aziridines to Azetidine-3-carboxylic Acid Derivatives

The synthesis of azetidine-3-carboxylic acid derivatives can be effectively achieved through the thermal isomerization of their corresponding aziridine precursors. nih.gov This process leverages the thermodynamic stability of the four-membered azetidine ring compared to the more strained three-membered aziridine ring. researchgate.net A key strategy involves the base-induced cyclization of substrates like alkyl 2-(bromomethyl)acrylates following amination and bromination. nih.gov In this reaction sequence, the alkyl 2-(bromomethyl)aziridine-2-carboxylates are formed as the kinetically favored products. nih.gov

Subsequent heating of these aziridine compounds triggers a rearrangement to the thermodynamically more stable alkyl 3-bromoazetidine-3-carboxylates. nih.govrsc.org This isomerization is typically carried out by refluxing the aziridine in a solvent such as dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures, for instance, 70 °C. rsc.org The resulting 3-bromoazetidine-3-carboxylates are versatile intermediates, as the bromo-substituted carbon center provides a useful handle for further functionalization through nucleophilic substitution reactions. nih.gov

| Reaction Type | Starting Material | Conditions | Product | Reference |

| Thermal Isomerization | Alkyl 2-(bromomethyl)aziridine-2-carboxylate | Reflux in DMSO, 70 °C | Alkyl 3-bromoazetidine-3-carboxylate | nih.govrsc.org |

Stereoselective Synthesis of Azetidine Derivatives

The development of stereoselective methods to access chiral azetidine derivatives is of significant interest for applications in medicinal chemistry and protein engineering. acs.orgnih.gov These approaches aim to control the three-dimensional arrangement of atoms in the final molecule, which is crucial for biological activity.

Diastereoselective and Enantioselective Approaches

Significant progress has been made in the diastereoselective and enantioselective synthesis of azetidine-based amino acids. acs.org One effective strategy involves an organometallic route to create unsaturated prochiral azetinyl-carboxylic acids. acs.orgchemrxiv.org These intermediates can then undergo a metal-catalyzed asymmetric reduction to furnish the desired functionalized azetidine carboxylic acids with high levels of stereocontrol. acs.orgresearchgate.net

Chiral metal complexes are employed to influence the stereochemical outcome of the hydrogenation step. For instance, palladium or chiral ruthenium complexes have been successfully used for the cis-hydrogenation of the unsaturated precursors, leading to a library of 2-azetidinylcarboxylic acids. acs.org The resulting enantioenriched azetidine amino acids can be further resolved to excellent enantiopurity through subsequent peptide coupling reactions. acs.org For example, an enantioenriched azetidine derivative with a 92:8 enantiomeric ratio was resolved to enantiopure form after coupling with an L-phenylalanine derivative. acs.org Asymmetric catalysis using thiourea (B124793) and squaramide has also been shown to provide access to α-azetidinyl alkyl halides with high yields and enantioselectivities. nih.gov

| Approach | Catalyst/Reagent | Substrate | Key Outcome | Reference |

| Asymmetric Reduction | Palladium or Chiral Ruthenium Complexes | Unsaturated Azetinyl-carboxylic Acids | Diastereo- and enantioselective formation of 2-azetidinylcarboxylic acids | acs.org |

| Peptide Coupling | L-Phe-O-i-Pr | Enantioenriched (-)-4b (92:8 er) | Resolution to enantiopure dipeptide | acs.org |

| Asymmetric Halogenation | Thiourea and Squaramide Catalysts | α-Azetidinyl Carbonyl Compounds | α-Azetidinyl tertiary alkyl fluorides and chlorides with high enantioselectivity | nih.gov |

Metal-Catalyzed Synthetic Routes to Azetidines

Metal catalysis offers powerful and versatile tools for the synthesis and functionalization of the azetidine ring. nih.gov These methods often proceed under mild conditions with high efficiency and selectivity. nih.govresearchgate.net A variety of metals, including palladium, nickel, iron, and tantalum, have been utilized to construct and modify azetidine scaffolds. rsc.orgrsc.orgacs.org

One prominent strategy is the palladium-catalyzed cross-coupling of pre-functionalized azetidines, such as 3-iodo-azetidine. rsc.org In this approach, an azetidine-zinc complex is first generated and then coupled with aryl halides or benzyl (B1604629) chloride. rsc.org Similarly, nickel-catalyzed procedures have been reported for functionalizing the C-3 position. rsc.org More advanced techniques include the palladium-catalyzed, directed C(sp³)–H arylation at the C3 position of the azetidine ring, which allows for the stereospecific installation of aryl groups. acs.org

Other notable metal-catalyzed routes include:

Tantalum-catalyzed hydroaminoalkylation , which involves the reaction of an amine with an alkene followed by cyclization to form the azetidine ring. rsc.org

Iron-catalyzed thiol alkylation , a mild method to synthesize 3-aryl-3-sulfanyl azetidines directly from azetidine-3-ols. acs.org

Iron-catalyzed cyclization of organic azides with alkenes to generate the azetidine ring structure. researchgate.net

| Catalyst | Reaction Type | Substrates | Product | Reference |

| Palladium (Pd) | C(sp³)–H Arylation | Azetidine, Aryl Halide | C3-Arylated Azetidine | acs.org |

| Palladium (Pd) / Zinc (Zn) | Cross-Coupling | 3-Iodo-azetidine, Aryl Halide | 3-Aryl-azetidine | rsc.org |

| Tantalum (Ta) | Hydroaminoalkylation/Cyclization | Amine, Alkene | Substituted Azetidine | rsc.org |

| Iron (Fe) | Thiol Alkylation | Azetidin-3-ol, Thiol | 3-Aryl-3-sulfanyl Azetidine | acs.org |

Organocatalytic Approaches to Azetidine Scaffolds

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of azetidine scaffolds, avoiding the use of metals. rsc.orgnih.gov These methods employ small organic molecules as catalysts to promote reactions with high stereoselectivity.

A well-established organocatalytic approach involves the use of substituted pyrrolidine-based catalysts, such as diphenylprolinol trimethylsilyl (B98337) ether. rsc.org In this process, the catalyst activates an aldehyde by generating a corresponding enamine intermediate. rsc.org This enamine then reacts stereoselectively with an aldimine, leading to the formation of the azetidine ring after cyclization. rsc.org The reaction can be optimized by screening various catalysts and bases to achieve the best yields. rsc.org

Furthermore, asymmetric thiourea and squaramide catalysis has been developed to synthesize synthetically versatile α-oxetanyl and α-azetidinyl alkyl halides. nih.gov This method allows for the creation of a tetrasubstituted chiral carbon center adjacent to the azetidine ring with high yields and excellent enantioselectivities. nih.gov The resulting halogenated products can be readily transformed into a diverse range of multifunctional compounds with minimal loss of enantiopurity. nih.gov

| Catalyst Type | Mechanism | Reactants | Product Type | Reference |

| Pyrrolidine-based (e.g., Diphenylprolinol deriv.) | Enamine intermediate formation | Aldehyde, Aldimine | Substituted Azetidine | rsc.org |

| Thiourea / Squaramide | Anion-binding catalysis | Azetidinyl ketone, Halogen source | α-Azetidinyl tertiary alkyl halide | nih.gov |

Solid-Phase Synthesis Techniques for Azetidine-Based Scaffolds

Solid-phase synthesis provides an efficient platform for the production of large libraries of azetidine-based compounds for drug discovery and chemical biology. nih.govacs.org This technique involves attaching a core molecule to a solid support (resin) and then performing a series of chemical reactions to build and diversify the structure before cleaving the final product from the support. researchgate.net

Challenges and Innovations in Azetidine Ring Synthesis Attributed to Ring Strain

The synthesis of the azetidine ring is a significant chemical challenge primarily due to its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.orgresearchgate.net This strain value lies between that of the highly reactive aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.orgresearchgate.net While this strain imparts unique chemical reactivity that can be harnessed, it also complicates synthetic efforts. rsc.orgrsc.org Traditional intramolecular cyclization methods are often hampered by unfavorable conformational requirements, leading to undesired side reactions and limiting the scope of accessible structures. researchgate.netresearchgate.net

To overcome these challenges, chemists have developed several innovative synthetic strategies:

Ring Contraction and Cycloaddition Reactions : Methods like the aza-Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provide a direct route to the azetidine core. rsc.orgresearchgate.net

Strain-Release Homologation : This approach utilizes highly strained precursors, such as azabicyclo[1.1.0]butanes, which can react with nucleophiles to undergo a ring-opening and subsequent functionalization, effectively building a more complex azetidine from a simpler, highly strained system. rsc.org

Kulinkovich-type Coupling : A Ti(IV)-mediated coupling of oxime ethers with Grignard reagents has been reported for the synthesis of spirocyclic NH-azetidines, notable for its broad substrate scope. rsc.org

C-H Activation : Direct functionalization of the azetidine ring through C-H activation represents a modern, atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org

These advanced methods have significantly expanded the toolkit available for constructing densely functionalized azetidines that would be difficult to access through classical approaches. rsc.orgresearchgate.net

| Challenge | Reason | Innovative Solution | Reference |

| Inefficient Intramolecular Cyclization | High ring strain (25.4 kcal/mol) leads to unfavorable transition states and side reactions. | Strain-Release Homologation of azabicyclo[1.1.0]butanes | rsc.orgresearchgate.net |

| Limited Substituent Patterns | Difficulty in introducing diverse functional groups using traditional methods. | Aza-Paterno-Büchi [2+2] Cycloaddition | rsc.org |

| Access to Spirocyclic Systems | Classical cyclizations are not well-suited for creating spiro-fused rings. | Ti(IV)-mediated Kulinkovich-type Coupling | rsc.org |

| Need for Pre-functionalization | Many syntheses require halogenated or activated starting materials. | Metal-Catalyzed C-H Activation/Functionalization | acs.orgrsc.org |

Chemical Transformations and Derivatization Strategies of N Methanesulfonylazetidine 3 Carboxamide

Reactivity of the Carboxamide Functionality

The carboxamide group at the C3 position of the azetidine (B1206935) ring is a primary site for derivatization, allowing for the introduction of a wide array of functional groups and the synthesis of diverse compound libraries.

Hydrolysis Reactions and Corresponding Product Formation

The hydrolysis of the carboxamide group in N-methanesulfonylazetidine-3-carboxamide to the corresponding carboxylic acid, N-methanesulfonylazetidine-3-carboxylic acid, is a fundamental transformation. This reaction is typically achieved under basic conditions. While specific studies on this compound are not extensively documented in publicly available literature, the general principles of amide hydrolysis are well-established. Basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide.

Table 1: General Conditions for Amide Hydrolysis

| Reagents | Solvent | Temperature | Product |

| Sodium Hydroxide (NaOH) | Water/Alcohol | Reflux | Carboxylate Salt |

| Potassium Hydroxide (KOH) | Water/Alcohol | Reflux | Carboxylate Salt |

| Lithium Hydroxide (LiOH) | Water/THF | Room Temp. to Reflux | Carboxylate Salt |

Subsequent acidification is required to obtain the free carboxylic acid.

The resulting N-methanesulfonylazetidine-3-carboxylic acid is a versatile intermediate for further functionalization, particularly for the formation of new amide bonds with a broader range of amines.

Coupling Reactions with Diverse Amines and Alcohols

The carboxamide functionality can be directly transformed, or more commonly, the corresponding carboxylic acid (obtained from hydrolysis) can be coupled with various amines and alcohols to generate a diverse set of derivatives. Standard peptide coupling reagents are frequently employed for the efficient formation of amide bonds.

Commonly used coupling agents activate the carboxylic acid, facilitating nucleophilic attack by an amine. These reactions are typically performed in aprotic solvents such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The addition of a non-nucleophilic base like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) is often necessary to neutralize any acid formed during the reaction.

Table 2: Representative Amide Coupling Reagents and Conditions

| Coupling Reagent | Additive | Base | Solvent |

| EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) | HOBt (Hydroxybenzotriazole) | DIPEA | DCM/DMF |

| HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | - | DIPEA | DMF |

| DCC (N,N'-Dicyclohexylcarbodiimide) | DMAP (4-Dimethylaminopyridine) | - | DCM |

These methods allow for the synthesis of a wide variety of N-substituted N-methanesulfonylazetidine-3-carboxamides, introducing diverse functional groups for structure-activity relationship (SAR) studies. A patent for the synthesis of cyclohexane (B81311) carboxamide derivatives describes a similar acylation process where a primary carboxamide is reacted with an activated carboxylic acid to form an N-substituted carboxamide google.com.

Esterification, the coupling with alcohols, can also be achieved from the carboxylic acid using methods like Fischer esterification (acid catalysis with excess alcohol) or by using coupling reagents similar to those for amide formation.

Nucleophilic Substitutions Involving the Methanesulfonyl Group

The methanesulfonyl (mesyl) group serves as a protecting group for the azetidine nitrogen. While generally stable, it can be cleaved under specific conditions, allowing for further functionalization at the nitrogen atom. However, direct nucleophilic substitution of the methanesulfonyl group itself is not a common transformation. Instead, the focus is typically on the deprotection of the nitrogen.

Cleavage of the N-methanesulfonyl group can be challenging. Strong reducing conditions or harsh acidic or basic conditions may be required, which could potentially affect other functional groups in the molecule or the integrity of the strained azetidine ring. Research into milder deprotection methods for N-sulfonyl groups is an ongoing area of interest. Once deprotected, the secondary amine of the azetidine ring becomes available for a variety of functionalization reactions, including alkylation, acylation, and sulfonylation with different sulfonyl chlorides.

Functionalization of the Azetidine Ring System

The azetidine ring itself, being a strained four-membered heterocycle, exhibits unique reactivity that can be exploited for further derivatization.

Introduction of Substituted Moieties via Nucleophilic Displacement

While the provided information does not detail direct nucleophilic displacement on the azetidine ring of this compound itself, the general reactivity of azetidines suggests that the ring can be opened by nucleophiles under certain conditions. The ring strain of azetidines makes them more susceptible to ring-opening reactions than their five- or six-membered counterparts. The reaction of N-alkyl azetidines with cyanogen (B1215507) bromide can lead to the cleavage of the four-membered ring, producing 3-bromo-N-alkyl cyanamides researchgate.net. This indicates that the azetidine ring can be susceptible to nucleophilic attack, particularly after activation of the ring nitrogen.

Elaboration of Amino and Carboxyl Groups within the Azetidine Core

The core structure of this compound can be elaborated by modifying the substituents on the azetidine ring. While the provided outline focuses on the existing carboxamide, it is noteworthy that the synthesis of derivatives often involves starting from a precursor like N-Boc-3-azetidinone. This allows for the introduction of various substituents at the C3 position before the formation of the carboxamide. For instance, a Horner-Wadsworth-Emmons reaction on N-Boc-azetidin-3-one can yield an α,β-unsaturated ester, which can then undergo Michael addition with various nucleophiles to introduce substituents at the C3 position acs.orgnih.gov. Subsequent transformation of the ester to a carboxamide would yield a C3-functionalized this compound.

Synthesis of Complex Molecular Architectures Featuring the N-Methanesulfonylazetidine Moiety

The synthesis of complex molecules incorporating the N-methanesulfonylazetidine moiety is prominently exemplified in the development of heteroaromatic compounds with potential antiviral activity. A key strategy involves the coupling of the this compound, or a derivative thereof, with various substituted heteroaromatic systems. This approach allows for the systematic exploration of the chemical space around the core scaffold, leading to the generation of diverse libraries of compounds for biological screening.

A notable application of this strategy is in the synthesis of compounds with activity against the Respiratory Syncytial Virus (RSV). googleapis.com In this context, the this compound moiety is attached to a central heteroaromatic core, which in turn is further functionalized. The general synthetic approach involves the reaction of an activated form of a heteroaromatic carboxylic acid with an amine-containing fragment, or the coupling of an activated N-methanesulfonylazetidine-3-carboxylic acid with a heteroaromatic amine.

The resulting complex molecular architectures often feature a central, multi-substituted heteroaromatic ring system, with the this compound group appended as a key substituent. The remainder of the molecule can be extensively varied, incorporating a range of other functional groups and ring systems to optimize biological activity and pharmacokinetic properties.

The following table provides an illustrative, generalized example of a transformation where the N-methanesulfonylazetidine moiety is incorporated into a more complex heteroaromatic system, based on the synthetic strategies described in the literature.

| Starting Material (Azetidine Moiety) | Coupling Partner | Key Reagents/Conditions | Resulting Molecular Architecture (Illustrative) |

| This compound or derivative | Substituted Heteroaromatic Carboxylic Acid | Amide coupling agents (e.g., HATU, HOBt, EDC), Base, Solvent (e.g., DMF, DCM) | A complex molecule where the this compound is linked via its amide nitrogen to the carboxylic acid group of the heteroaromatic partner. |

| N-Methanesulfonylazetidine-3-carboxylic acid | Substituted Heteroaromatic Amine | Carboxylic acid activation (e.g., CDI), followed by addition of the amine; or standard amide coupling reagents. | A complex molecule where the this compound is formed in situ by coupling the corresponding carboxylic acid with a heteroaromatic amine. |

Role of N Methanesulfonylazetidine 3 Carboxamide in Medicinal Chemistry Research and Scaffold Development

Azetidine (B1206935) Scaffolds in the Design of Novel Bioactive Molecules

Azetidines are four-membered saturated heterocyclic rings that have gained significant traction in medicinal chemistry. Their utility stems from their role as bioisosteres for other commonly used rings, such as cyclobutane (B1203170) and pyrrolidine, while offering a distinct three-dimensional geometry. The inherent ring strain of the azetidine scaffold imparts conformational rigidity, which can be highly advantageous in drug design. This rigidity helps to pre-organize the conformation of a molecule, reducing the entropic penalty upon binding to a biological target and often leading to enhanced potency and selectivity. The introduction of an azetidine ring into a drug candidate can also modulate its physicochemical properties, including solubility and metabolic stability, making it a powerful tool for lead optimization.

N-Methanesulfonylazetidine-3-carboxamide as a Building Block for Pharmaceutical Intermediates

This compound serves as a specialized building block for the synthesis of more complex pharmaceutical intermediates. asischem.com This compound provides a rigid azetidine core functionalized with two key groups that allow for predictable and divergent chemical modifications. The methanesulfonyl group attached to the nitrogen atom is a stable, electron-withdrawing group that can influence the reactivity of the ring and participate in molecular interactions. The carboxamide group at the 3-position offers a site for hydrogen bonding and a handle for further chemical elaboration, such as amide coupling reactions to build larger, more complex molecules. Chemists can utilize this pre-formed scaffold to efficiently construct libraries of compounds for screening, accelerating the discovery of new bioactive agents.

Design of Conformationally Restricted Molecules and Synthetic Analogues of Natural Amino Acids

The constrained nature of the azetidine ring is particularly valuable for designing molecules that mimic or constrain the structures of natural biomolecules, such as amino acids and peptides. By incorporating the this compound scaffold, chemists can create synthetic analogues of amino acids where the bond angles and torsional freedom are severely restricted compared to their natural counterparts. This conformational restriction is a key strategy for probing the bioactive conformation of a peptide or for designing peptidomimetics with improved stability and oral bioavailability. The defined three-dimensional arrangement of substituents on the azetidine ring allows for precise positioning of functional groups to optimize interactions with enzyme active sites or receptor binding pockets.

Application as a Scaffold in Targeted Enzyme and Receptor Interaction Studies

The this compound scaffold has proven its utility in the development of targeted modulators for several important classes of enzymes and receptors. Its rigid framework is ideal for positioning key pharmacophoric elements to achieve high-affinity and selective binding.

Nicotinamide phosphoribosyltransferase (NAMPT) is a critical enzyme in the NAD+ salvage pathway, which is essential for cellular metabolism and is a key target in cancer therapy. nih.govnih.gov Inhibition of NAMPT leads to NAD+ depletion and subsequent cancer cell death. nih.govresearchgate.net The development of potent NAMPT inhibitors often involves scaffolds that can effectively mimic the binding of the natural substrate, nicotinamide. The azetidine-3-carboxamide (B1289449) portion of the title compound can serve as a core motif in designing such inhibitors. Research into NAMPT inhibitors has shown that specific structural features are crucial for binding to a channel in the enzyme's active site. researchgate.net The rigid azetidine framework can be used to orient a carboxamide group and other substituents in a precise geometry to maximize interactions within this channel, leading to potent inhibition of the enzyme's activity. nih.govnih.gov

| Target | Example Compound(s) | Key Research Finding |

| NAMPT | FK866 | A specific NAMPT inhibitor that leads to the attenuation of glycolysis in cancer cells by blocking the glyceraldehyde 3-phosphate dehydrogenase step. nih.gov |

| NAMPT | N,N-Diethyl-1,2-benzoxazole-3-carboxamide Derivatives | Developed as potent NAMPT activators, highlighting the importance of the carboxamide moiety in ligand design for this enzyme. researchgate.net |

Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their dysregulation is implicated in diseases such as cancer, thrombosis, and inflammation. nih.govjohnshopkins.edu The design of selective serine protease inhibitors is an active area of research. These inhibitors often require a rigid scaffold to correctly position functional groups that can interact with the enzyme's catalytic triad (B1167595) (serine, histidine, and aspartate). The this compound structure can serve as such a scaffold. The carboxamide group can form crucial hydrogen bonds within the active site, while the azetidine ring provides a stable and conformationally defined linker for positioning other interactive moieties, contributing to the development of potent and selective inhibitors. nih.gov

| Target Class | Example Compound | Key Research Finding |

| Serine Protease | APPI-3M | A potent mesotrypsin inhibitor that was shown to reduce metastasis formation in a breast cancer mouse model, demonstrating the therapeutic potential of targeting serine proteases. nih.gov |

The cannabinoid receptor 2 (CB2) is a G-protein coupled receptor (GPCR) primarily expressed in the immune system and is a therapeutic target for inflammatory conditions, pain, and neurodegenerative disorders. nih.gov The development of selective CB2 agonists is a major goal in medicinal chemistry. The this compound scaffold is relevant to the exploration of novel CB2 ligands, as many known modulators feature a carboxamide group. Research has revealed that CB2 receptor ligands can exhibit "functional selectivity," meaning they can preferentially activate one signaling pathway (e.g., G-protein coupling) over another (e.g., β-arrestin recruitment). nih.gov The use of a rigid scaffold like azetidine can help in designing ligands with a specific conformational profile to achieve this desired signaling bias, potentially leading to more effective therapeutics with fewer side effects.

| Target | Example Compound(s) | Key Research Finding |

| CB2 Receptor | JTE907, SR144258 | These ligands display varied functional selectivity at the CB2 receptor; JTE907 acts as an inverse agonist in cyclase assays but a low efficacy agonist in arrestin recruitment, highlighting the complexity of CB2 signaling. nih.gov |

| CB2 Receptor | Mycophenolate Mofetil, GW-842,166X | Discovered and characterized as potent activators (agonists) of the CB2 receptor, confirming its role as a target for immunomodulatory and neurological disorders. nih.gov |

Lack of Publicly Available Research Data Precludes Article Generation on this compound

Despite a thorough search of available scientific literature, no specific research data or publications were identified for the chemical compound "this compound" pertaining to the requested topics of alpha-glucosidase inhibitor derivatization, integration into diverse heterocyclic systems, its potential in peptidomimetic and nucleic acid chemistry, or its use in studying enzyme mechanisms.

The conducted searches aimed to retrieve information on the following outlined areas:

Use in Studying Enzyme Mechanisms and Biological Interactions:No research was found that utilizes this compound as a tool or probe to investigate enzyme mechanisms or other biological interactions.

The absence of specific findings for "this compound" in these advanced medicinal chemistry and chemical biology research areas prevents the generation of a scientifically accurate and informative article as per the user's request. The available search results discussed other carboxamide-containing molecules or different chemical scaffolds in the contexts of alpha-glucosidase inhibition and heterocyclic chemistry, but none were directly relevant to the specified compound.

Therefore, the requested article cannot be created at this time due to the lack of publicly accessible research data for this compound within the stipulated outline.

Polymer Chemistry Research Involving N Methanesulfonylazetidine Monomers

Anionic Ring-Opening Polymerization (AROP) of N-Sulfonylazetidines

The anionic ring-opening polymerization of N-sulfonylazetidines is a well-documented method for producing polysulfonamides. This process is typically initiated by a strong nucleophile, which attacks one of the carbon atoms of the strained four-membered azetidine (B1206935) ring, leading to ring opening and the formation of a propagating anionic center. The sulfonyl group is crucial as it activates the ring towards nucleophilic attack and stabilizes the resulting anion on the nitrogen atom.

For instance, the AROP of N-(methanesulfonyl)azetidine (MsAzet), a compound structurally similar to N-methanesulfonylazetidine-3-carboxamide but lacking the 3-carboxamide group, has been reported to proceed at elevated temperatures in polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO). rsc.orgresearchgate.net The polymerization is initiated by a suitable nucleophile, such as the potassium salt of N-benzylmethanesulfonamide. rsc.org

A critical aspect of the AROP of some N-sulfonylazetidines is the potential for chain branching. This can occur through the deprotonation of the acidic protons on the methanesulfonyl group, leading to the formation of a new initiating species and resulting in a branched polymer structure. rsc.orgresearchgate.net

Kinetics and Mechanism of N-(Methanesulfonyl)azetidine Polymerization

Kinetic studies on the AROP of N-(methanesulfonyl)azetidine (MsAzet) have shown that the polymerization is first-order with respect to the monomer concentration. rsc.orgresearchgate.net This indicates that the rate of polymerization is directly proportional to the amount of available monomer. Furthermore, it has been observed that the number of active chain ends remains constant throughout the polymerization process. rsc.orgresearchgate.net

The mechanism of polymerization involves the nucleophilic attack of the initiator on the azetidine ring, followed by propagation where the anionic chain end attacks subsequent monomer units. As mentioned, a key mechanistic feature for MsAzet is the occurrence of chain transfer reactions. Deprotonation of the methanesulfonyl group by the propagating anion can create a new anionic site on the polymer backbone, which can then initiate the growth of a new polymer chain, leading to a branched architecture. rsc.orgresearchgate.net

Development of Linear Poly(trimethylenimine) Precursors

A significant motivation for the study of N-sulfonylazetidine polymerization is the potential to create linear poly(trimethylenimine) (LPTMI). LPTMI is a valuable polyamine with a wide range of potential applications, but its direct synthesis is often challenging. The AROP of N-sulfonylazetidines provides an indirect route to this important polymer.

The strategy involves the polymerization of an N-sulfonylazetidine monomer that lacks acidic protons on the activating group, thereby preventing branching. For example, N-tolylsulfonylazetidines have been used to synthesize linear polysulfonamides. Following polymerization, the sulfonyl groups can be chemically removed from the polymer backbone, typically through a reduction reaction, to yield the desired linear poly(trimethylenimine). This approach allows for good control over the molecular weight and dispersity of the final LPTMI.

Copolymerization Strategies for Tailored Polymeric Architectures

Copolymerization offers a versatile method to tailor the properties of the resulting polymers. By incorporating different monomer units into the polymer chain, properties such as solubility, thermal stability, and functionality can be precisely controlled. In the context of N-sulfonylazetidines, copolymerization strategies can be employed to create a variety of polymeric architectures.

For example, the copolymerization of two different N-sulfonylaziridines has been shown to produce random copolymers. This approach can be used to create materials with properties intermediate to those of the respective homopolymers. Block copolymers, consisting of long sequences of different monomers, can also be synthesized through sequential monomer addition. This allows for the creation of well-defined nanostructures in the solid state or in solution.

While these strategies have been successfully applied to other N-sulfonylated monomers, the specific copolymerization behavior of this compound has not been reported. The presence of the reactive carboxamide group would likely necessitate careful selection of comonomers and polymerization conditions to achieve controlled copolymer structures.

Q & A

What are the optimal synthetic routes for N-methanesulfonylazetidine-3-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis of this compound typically involves multi-step reactions starting from azetidine precursors. Key steps include sulfonylation of the azetidine nitrogen and subsequent carboxamide formation. Controlled conditions (e.g., inert atmosphere, low temperatures for sulfonylation) are critical to minimize side reactions like oxidation or ring-opening . Solvent choice (e.g., acetonitrile or DMF) and catalysts (e.g., triethylamine for deprotonation) significantly affect reaction efficiency. Purification via column chromatography or crystallization is essential to achieve >95% purity, as confirmed by HPLC .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR) during structural characterization?

Discrepancies in NMR spectra often arise from conformational flexibility or impurities. For example, diastereotopic protons in the azetidine ring may split signals unexpectedly. To address this, use high-field NMR (≥400 MHz) and compare experimental data with computational predictions (DFT-based chemical shift calculations). Cross-validation with mass spectrometry (HRMS) and IR spectroscopy can confirm functional groups . In cases of persistent ambiguity, single-crystal X-ray diffraction provides definitive structural resolution, as demonstrated for related sulfonamide derivatives .

What advanced strategies are employed to enhance the compound’s bioavailability for pharmacological studies?

Bioavailability optimization involves modifying physicochemical properties. For this compound, strategies include:

- Salt formation : Hydrochloride salts improve solubility, as seen in structurally similar compounds .

- Prodrug design : Esterification of the carboxamide group enhances membrane permeability .

- Co-crystallization : Co-formers like succinic acid can stabilize the compound in solid-state formulations .

In vitro assays (e.g., Caco-2 permeability) and pharmacokinetic profiling in rodent models are critical for iterative optimization .

How do computational methods aid in predicting the compound’s interactions with biological targets?

Molecular docking and molecular dynamics simulations are used to predict binding affinities to targets like enzymes or receptors. For example, docking studies with kinase domains can identify potential inhibitory mechanisms. Pharmacophore modeling aligns the compound’s sulfonamide and carboxamide groups with key hydrogen-bonding motifs in active sites . Free-energy perturbation (FEP) calculations refine binding predictions, though experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) is necessary to resolve discrepancies .

What experimental controls are critical when assessing the compound’s stability under varying storage conditions?

Stability studies require:

- Temperature/humidity stress tests : Accelerated degradation studies at 40°C/75% RH over 4 weeks, with HPLC monitoring for decomposition products .

- Light exposure controls : UV-vis spectroscopy to detect photodegradation, particularly for the sulfonamide moiety .

- Solution-state stability : Buffers at physiological pH (7.4) and acidic conditions (pH 2) simulate gastrointestinal environments. Use LC-MS to identify hydrolysis byproducts .

How can researchers address contradictory results in biological activity assays (e.g., antimicrobial vs. cytotoxic effects)?

Contradictions may arise from assay-specific conditions (e.g., cell line variability or concentration thresholds). Mitigation strategies include:

- Dose-response curves : Establish EC50/IC50 values across multiple cell lines (e.g., HEK293 vs. HeLa) .

- Counter-screening : Test against non-target enzymes (e.g., cytochrome P450s) to rule off-target effects .

- Metabolite profiling : UPLC-QTOF-MS identifies active metabolites that may contribute to observed effects .

What methodologies are used to study the compound’s environmental fate and ecotoxicological profile?

- Biodegradation assays : OECD 301F tests assess microbial degradation in aqueous systems .

- Ecotoxicology : Daphnia magna acute toxicity tests and algal growth inhibition studies (OECD 202/201) evaluate aquatic impact .

- Soil adsorption : Batch experiments with HPLC quantification determine Kd values for soil mobility .

How can reaction mechanisms for sulfonamide-related side reactions be elucidated?

Mechanistic studies employ:

- Isotopic labeling : Use 34S-labeled methanesulfonyl chloride to track sulfonamide group transfer via MS .

- Kinetic profiling : Monitor reaction intermediates by in situ FTIR or Raman spectroscopy .

- Computational modeling : Transition state analysis (e.g., DFT) identifies energy barriers for competing pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.